molecular formula C7H17NO B8379994 n,n-Dimethylvalinol

n,n-Dimethylvalinol

Cat. No.: B8379994
M. Wt: 131.22 g/mol
InChI Key: IJCTUOXPCFLJLV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylvalinol is a secondary amine derivative of valinol (2-amino-3-methyl-1-butanol), where both hydrogen atoms on the amino group are substituted with methyl groups. The following comparison is extrapolated from structurally or functionally related compounds in the evidence, such as N,N-dimethylated solvents, valine derivatives, and bioactive amines.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-methylbutan-1-ol

InChI

InChI=1S/C7H17NO/c1-6(2)7(5-9)8(3)4/h6-7,9H,5H2,1-4H3/t7-/m1/s1

InChI Key

IJCTUOXPCFLJLV-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@@H](CO)N(C)C

Canonical SMILES

CC(C)C(CO)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with N,N-dimethyl groups or valine-related backbones. Key comparisons include:

N,N-Dimethylacetamide (DMAC)

  • Molecular Formula: C₄H₉NO .
  • Properties : A polar aprotic solvent with high miscibility in water and organic solvents. USP-grade DMAC has a purity ≥99% and a boiling range of 164.5–167.5°C .
  • Applications : Used in polymer synthesis, drug formulation, and as a reaction medium .

D-Valsartan

  • Molecular Formula : C₂₄H₂₉N₅O₃ .
  • Properties : A tetrazole-containing angiotensin II receptor blocker derived from D-valine. It exhibits high specificity for blood pressure regulation .
  • Applications : Clinically used for hypertension and heart failure.
  • Contrast with N,N-Dimethylvalinol: While both are valine derivatives, D-valsartan’s complex aryl-tetrazole moiety and therapeutic targeting differ significantly from dimethylvalinol’s simpler amine-alcohol structure.

N-Hexadecanoyl-D-valine

  • Molecular Formula: C₂₁H₄₁NO₃ .
  • Properties : A lipophilic valine derivative with a palmitoyl group, synthesized via acylation. It is stable under standard storage conditions and used in peptide modification .
  • Contrast with this compound: The palmitoyl chain in this compound increases hydrophobicity, whereas dimethylvalinol’s methyl groups may enhance solubility in polar solvents while retaining chirality.

N,N-Dimethyltryptamine (DMT)

  • Molecular Formula : C₁₂H₁₆N₂ .
  • Properties: A psychoactive compound with a tryptamine backbone. It is typically administered in solution (e.g., 1 mg/mL in methanol) and acts as a serotonin receptor agonist .
  • Contrast with this compound: DMT’s indole ring and neurological activity contrast with dimethylvalinol’s aliphatic structure, which is more likely to serve as a synthetic intermediate or ligand.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula CAS No. Key Properties Applications References
N,N-Dimethylacetamide C₄H₉NO 127-19-5 High-purity solvent, bp 164.5–167.5°C Pharmaceuticals, polymers
D-Valsartan C₂₄H₂₉N₅O₃ 137862-87-4 Angiotensin II antagonist Hypertension therapy
N-Hexadecanoyl-D-valine C₂₁H₄₁NO₃ 132869-86-4 Lipophilic, stable acylation product Peptide synthesis
N,N-Dimethyltryptamine C₁₂H₁₆N₂ N/A Psychoactive, serotonin agonist Neurological research

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